2-(1-(o-Tolyl)vinyl)phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H14O |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-[1-(2-methylphenyl)ethenyl]phenol |
InChI |
InChI=1S/C15H14O/c1-11-7-3-4-8-13(11)12(2)14-9-5-6-10-15(14)16/h3-10,16H,2H2,1H3 |
InChI Key |
BMVNLNLNAPGTNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=C)C2=CC=CC=C2O |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 2 1 O Tolyl Vinyl Phenol
Elucidation of Reaction Pathways for 2-(1-(o-Tolyl)vinyl)phenol Formation
The formation of 2-(1-arylvinyl)phenols can be achieved through several synthetic routes, with the mechanism often dependent on the chosen catalysts and starting materials.
One prominent pathway involves the transition-metal-catalyzed intramolecular cyclization or coupling reactions. For instance, nickel-catalyzed intramolecular dehydrogenative coupling of ortho-alkenyl phenols can yield substituted benzofurans, a reaction that proceeds via the vinyl phenol (B47542) structure. rsc.org Palladium-catalyzed reactions are also common, including the intramolecular alkenyl C(sp²)–H/(O)–H cyclocarbonylation of 2-vinylphenols to produce coumarins. rsc.org In this mechanism, the reaction of the palladium(II) catalyst with the 2-vinylphenol generates a palladium phenoxide intermediate. rsc.org This is followed by CO insertion and intramolecular olefin insertion to form a new intermediate which then undergoes β-hydride elimination to yield the final product. rsc.org
Gold-catalyzed reactions provide another pathway, starting from precursors like o-(alkynyl)phenols. A gold(I) catalyst promotes a 5-endo-dig O-cyclization, which forms a key vinyl gold(I) intermediate that can be further transformed. chim.it Another gold-catalyzed approach involves a rsc.orgrsc.org-iodine shift from a 2-(iodoethynyl)aryl ester to create a gold(I)-vinylidene intermediate, which then undergoes a C-O insertion and ring closure. chim.it
Classical organic reactions can also be employed. The Knoevenagel condensation between a substituted 2-hydroxybenzaldehyde and an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, can produce vinyl precursors for further cyclization studies. rsc.org It is plausible that a Grignard reaction between a suitable 2-hydroxyarylketone and an organometallic reagent like o-tolylmagnesium bromide, followed by dehydration, would yield the target 2-(1-o-tolyl)vinyl)phenol.
Kinetic Studies of Transformations Involving this compound
Kinetic studies are essential for understanding the rate and mechanism of reactions involving vinyl phenols. While specific kinetic data for this compound is not extensively documented, studies on analogous systems provide valuable insights into the factors governing their reactivity.
A key transformation of related compounds is palladium-catalyzed kinetic resolution. In the alcoholysis of vinyl ethers derived from axially chiral 2,2′-dihydroxy-1,1′-biaryls, kinetic studies revealed the reaction's sensitivity to the ligand, solvent, and alcohol reagent. The relative rate constant (krel), a measure of selectivity, was significantly influenced by the structure of the chiral diamine ligand used with the palladium catalyst. For example, a diamine ligand derived from (R,R)-1,2-cyclohexanediamine showed higher selectivity than typical chiral ligands like BINAP or sparteine. researchmap.jp The choice of alcohol also impacted selectivity, with 2-chloroethanol (B45725) providing higher krel values than methanol. researchmap.jp These findings are consistent with a Wacker-like mechanism for the alcoholysis. researchgate.net
Table 1: Relative Rate Constants (krel) in Palladium-Catalyzed Methanolysis of a BINOL-derived Vinyl Ether
| Entry | Ligand | krel | Reference |
|---|---|---|---|
| 1 | (R)-BINAP | 1.3 | researchmap.jp |
| 2 | (-)-Sparteine | 1.4 | researchmap.jp |
| 3 | Chiral Diamine 3 | 7.2 | researchmap.jp |
| 4 | Chiral Diamine 4a | 16.5 | researchmap.jp |
Kinetic isotope effect (KIE) studies have also been used to probe rate-determining steps. In a palladium-catalyzed oxidative carbonylation of allylic C(sp³)–H bonds, mechanistic studies using KIEs indicated that the initial cleavage of the C–H bond is involved in the rate-determining step. rsc.org Such studies are critical for optimizing reaction conditions and catalyst design for transformations involving vinyl phenol scaffolds.
Characterization of Reactive Intermediates (e.g., ortho-Quinone Methides)
A central feature of the reactivity of 2-vinylphenols is their ability to generate highly reactive ortho-quinone methide (o-QM) intermediates in situ. nih.govresearchgate.net These species are typically transient and not isolated, but their existence is confirmed through trapping experiments and spectroscopic observation. nih.govacs.org The formation of o-QMs from 2-vinylphenols was first proposed by Chapman, using stoichiometric Pd(OAc)₂ for oxidative coupling. nih.gov
ortho-Quinone methides are highly polarized, non-aromatic cyclohexadiene structures with an exocyclic methylene and a carbonyl group. nih.govacs.org This polarization makes the exocyclic carbon highly electrophilic, rendering o-QMs excellent Michael acceptors for 1,4-conjugate additions with a wide range of nucleophiles. nih.gov They also act as potent dienes in [4+2] and other cycloaddition reactions. rsc.orgnih.gov The stability and reactivity of o-QMs are influenced by substitution patterns; electron-donating groups and extended conjugation can increase their stability. acs.org
More recently, the concept has been extended to vinylidene ortho-quinone methides (VQMs), which are allene-containing analogues. nih.gov These intermediates are even more reactive, but researchers have successfully reported the isolation, crystallographic analysis, and comprehensive characterization of a stable VQM. nih.gov This breakthrough allows for the direct study of their reactivity and stereochemistry, confirming that the generation of the VQM can be the enantiodetermining step in asymmetric catalysis. nih.gov
The generation of o-QMs can be triggered under various conditions, including thermal, photochemical, acidic, basic, or metal-catalyzed processes. nih.gov For instance, photoredox catalysis using visible light can achieve a one-electron oxidation of a precursor to generate the o-QM intermediate for use in cycloadditions. researchgate.net
Transition State Analysis in this compound Chemistry
Transition state analysis, primarily through computational methods like Density Functional Theory (DFT), provides profound insights into the reaction mechanisms, selectivity, and energy profiles of reactions involving 2-vinylphenols. By calculating the structures and energies of transition states, chemists can identify rate-determining steps and rationalize experimental outcomes. e3s-conferences.org
DFT studies on the rhodium(III)-catalyzed cycloaddition of 2-vinylphenol with carbon monoxide revealed that the activation energy for the initial C-H activation and insertion step is the rate-determining step of the catalytic cycle. ustc.edu.cn The calculations identified the highest energy point on the potential energy surface, providing a quantitative measure of the reaction barrier. ustc.edu.cn Similarly, in the reaction of 2-vinylphenol with ethyne, DFT calculations showed that the C-O bond formation to complete the cyclization has a reaction barrier of 25.07 kcal/mol and is the rate-determination step for that pathway. ustc.edu.cn
Computational studies have also been used to confirm the viability of the ortho-quinone methide pathway from phenol precursors. In the base-catalyzed synthesis of phenol-formaldehyde resins, DFT calculations compared two mechanisms for o-QM formation: an E1cb (elimination unimolecular conjugate base) pathway and a water-aided intramolecular water elimination pathway. mdpi.com The calculations showed that the water-aided mechanism is energetically more favorable. mdpi.com The energy barrier for the subsequent reaction between the o-QM and a neutral phenol was found to be lower than the barrier for o-QM formation, confirming that the generation of the intermediate is the rate-determining step. mdpi.com
Table 2: Calculated Activation Energies for Key Steps in Vinyl Phenol Reactions
| Reaction | Key Step / Transition State | Method | Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Rh(III)-catalyzed (5+1) Cycloaddition | C-H Activation (C-TS1) | DFT | 2.30 | ustc.edu.cn |
| Rh(III)-catalyzed (5+1) Cycloaddition | C-H Activation (C-TS3) | DFT | 15.96 | ustc.edu.cn |
| Rh(III)-catalyzed (5+2) Cycloaddition | C-O Cyclization (J-TS2) | DFT | 25.07 | ustc.edu.cn |
| o-QM Formation (p-cresol) | Water-aided Elimination (o-TS-WAE) | DFT | 72.8 | mdpi.com |
| o-QM Formation (p-cresol) | E1cb Mechanism (o-TS-E1cb) | DFT | 114.1 | mdpi.com |
These analyses are critical for predicting how changes in substrate or catalyst structure will affect reaction outcomes and for designing more efficient synthetic routes. e3s-conferences.org
Computational and Theoretical Mechanistic Insights into this compound Reactivity
Computational chemistry offers a powerful lens to view the complex reactivity of vinyl phenols, from their photochemical behavior to their participation in catalyzed reactions. DFT and other high-level calculations provide a detailed picture of electronic structures, reaction energy profiles, and the nature of transient intermediates.
A detailed mechanistic study of 3-(1-phenylvinyl)phenol, a structural isomer of the title compound, used femtosecond time-resolved transient absorption spectroscopy combined with DFT computations to explore its photochemistry. nih.gov The study revealed that upon photoexcitation in aqueous solution, the vinyl phenol undergoes an efficient singlet excited-state proton transfer (ESPT) to generate a singlet excited-state o-QM. nih.gov This contrasts with aromatic carbonyl compounds which typically form triplet QMs via intersystem crossing (ISC). nih.gov The singlet o-QM then relaxes to the ground-state o-QM, which proceeds to an irreversible final product. nih.gov This difference in behavior was attributed to the slower C-C bond rotation in the vinyl group compared to the C-O rotation in a carbonyl, which disfavors ISC and promotes the singlet pathway. nih.gov
DFT calculations have been instrumental in confirming the long-held hypothesis that o-QMs are key intermediates in reactions like phenol-formaldehyde polymerization. mdpi.com These studies not only confirmed the existence of the o-QM pathway but also identified a novel, lower-energy water-aided elimination mechanism for its formation, supplanting the previously assumed E1cb mechanism. mdpi.com
Furthermore, theoretical investigations into the rsc.orge3s-conferences.org-H transfer and cyclization reactions of 2-vinylphenoxy systems have been conducted to understand the formation of various heterocyclic rings. rsc.org These DFT studies help rationalize how the positioning of interacting groups and the electronic nature of the substituents dictate the reaction outcome, leading to the formation of different ring sizes or zwitterionic products. rsc.org
Advanced Analytical Methodologies for Structural and Purity Assessment of 2 1 O Tolyl Vinyl Phenol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For 2-(1-(o-Tolyl)vinyl)phenol, both one-dimensional and advanced two-dimensional NMR techniques provide invaluable insights into its atomic framework.
A ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that can be assigned to the different protons within the molecule. For instance, a published spectrum shows signals at δ 7.35 (dd, J = 7.3, 1.7 Hz, 1H), 7.31–7.24 (m, 3H), 7.23–7.19 (m, 2H), 7.07 (dd, J = 7.7, 1.7 Hz, 1H), 6.92 (dd, J = 8.2, 1.0 Hz, 1H), 6.88 (td, J = 7.6, 1.2 Hz, 1H), 5.68 (d, J = 1.6 Hz, 1H), 5.53 (d, J = 1.6 Hz, 1H), and a broad singlet for the phenolic proton. rsc.org
To unambiguously assign the proton and carbon signals and to map the connectivity within the molecule, multidimensional NMR experiments are employed. e-bookshelf.de
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is fundamental in identifying protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY spectra would reveal correlations between adjacent aromatic protons on both the phenol (B47542) and tolyl rings, as well as couplings involving the vinyl protons. This allows for the establishment of distinct spin systems within the molecule. libretexts.org
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms. mdpi.comiranchembook.ir This is crucial for assigning the signals in the ¹³C NMR spectrum. By analyzing the cross-peaks in the HSQC spectrum, each protonated carbon in this compound can be definitively identified. hmdb.ca
| Technique | Information Provided | Application to this compound |
|---|---|---|
| COSY | ¹H-¹H correlations through 2-3 bonds | Identifies neighboring protons on the aromatic rings and the vinyl group. |
| HSQC | Direct ¹H-¹³C correlations | Assigns signals of protonated carbons. |
| HMBC | Long-range ¹H-¹³C correlations (2-4 bonds) | Confirms connectivity between molecular fragments and identifies quaternary carbons. |
While solution-state NMR is excellent for characterizing the molecule in isolation, solid-state NMR (ssNMR) provides information about the structure and dynamics of this compound in the solid phase. mst.edu This technique is particularly useful when the compound is part of a polymer or other material. The chemical shifts and couplings observed in ssNMR spectra are sensitive to the local environment and intermolecular interactions, offering insights into the packing and conformation of the molecule in its solid form. mst.edu
High-Resolution Mass Spectrometry (HRMS) and Hyphenated Techniques (e.g., LC-MS/MS)
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight and elemental formula of this compound. HRMS provides highly accurate mass measurements, which can confirm the molecular formula C₁₅H₁₄O. miamioh.edu
Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS), are indispensable for both qualitative and quantitative analysis. researchgate.netjasco-global.commdpi.com LC separates the compound from a mixture, and the mass spectrometer provides structural information. researchgate.net In MS/MS, a specific ion (the precursor ion) is selected and fragmented to produce a characteristic pattern of product ions, which can be used for definitive identification and structural elucidation. researchgate.net This is especially useful in complex matrices or for metabolite identification studies. The fragmentation pattern of the molecular ion of this compound would provide further confirmation of its structure. docbrown.info
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. semanticscholar.org
FT-IR Spectroscopy: The FT-IR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 3550-3200 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings and the vinyl group will be observed in the 1650-1450 cm⁻¹ region. Finally, C-O stretching and O-H bending vibrations will be present in the fingerprint region (below 1400 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. chemicalbook.com Aromatic ring vibrations often give rise to strong Raman signals. osti.gov The C=C vinyl stretch is also typically Raman active. Surface-Enhanced Raman Spectroscopy (SERS) can be used to significantly enhance the Raman signal, which is particularly useful for detecting low concentrations of the compound. acs.org
| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Phenolic O-H | 3550-3200 (broad) | Stretching |
| Aromatic C-H | >3000 | Stretching |
| Aliphatic C-H (methyl) | <3000 | Stretching |
| Aromatic/Vinyl C=C | 1650-1450 | Stretching |
X-ray Crystallography for Definitive Solid-State Structure Determination
For crystalline solids, single-crystal X-ray crystallography provides the most definitive structural information. researchgate.net This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. If a suitable single crystal of this compound can be grown, X-ray crystallography would provide an unambiguous confirmation of its molecular structure and reveal details about intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which govern the crystal packing.
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of phenolic compounds. epa.govinternationaloliveoil.orgnih.gov A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often acidified) and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for separating this compound from related compounds. nih.govlcms.cz A UV detector can be used for quantification, typically monitoring at a wavelength where the compound has strong absorbance. internationaloliveoil.org
Gas Chromatography (GC): GC is another powerful technique for the analysis of volatile and thermally stable compounds. wiley-vch.detcichemicals.comthermofisher.com For the analysis of this compound, a non-polar or medium-polarity capillary column would likely be used. wiley-vch.deacs.org The compound can be analyzed directly or after derivatization to increase its volatility and improve peak shape. A Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can be used for detection and identification. sigmaaldrich.cn GC analysis can provide information on the purity of the compound and can be used to quantify it in a mixture. wiley-vch.de
| Technique | Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Detector |
|---|---|---|---|
| HPLC | Reversed-phase (e.g., C18) | Water/Acetonitrile gradient | UV, MS |
| GC | Non-polar (e.g., 5% phenyl polysiloxane) | Helium | FID, MS |
Chemical Reactivity and Transformations of 2 1 O Tolyl Vinyl Phenol
Electrophilic and Nucleophilic Reactions of the Phenol (B47542) Moiety and Vinyl Group
The chemical behavior of 2-(1-(o-Tolyl)vinyl)phenol is dictated by the interplay of its phenolic hydroxyl group and the vinylic double bond. The phenol moiety is electron-rich and susceptible to electrophilic substitution, while the vinyl group can undergo both electrophilic and nucleophilic additions.
The hydroxyl group on the phenol ring is a potent activating group, directing electrophilic substitution to the ortho and para positions relative to it. byjus.comtestbook.com This is due to the delocalization of a lone pair of electrons from the oxygen atom into the benzene (B151609) ring, which increases the electron density at these positions. collegedunia.com Common electrophilic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.comtestbook.com For instance, treatment of phenols with dilute nitric acid yields a mixture of ortho- and para-nitrophenols. byjus.com Halogenation, such as with bromine water, can lead to poly-substitution, forming products like 2,4,6-tribromophenol. testbook.com To achieve mono-substitution, less polar solvents like carbon disulfide or chloroform (B151607) are typically employed. testbook.com
The phenoxide ion, formed by deprotonation of the hydroxyl group under basic conditions, is even more reactive towards electrophiles. This enhanced reactivity is exploited in reactions like the Kolbe-Schmitt reaction, where carbon dioxide acts as a weak electrophile to carboxylate the ring, predominantly at the ortho position, to form salicylic (B10762653) acid derivatives. byjus.comorganicmystery.com
The vinyl group, on the other hand, is susceptible to electrophilic addition reactions. The double bond can be attacked by electrophiles, leading to the formation of a carbocation intermediate which is then attacked by a nucleophile. The regioselectivity of this addition would be influenced by the electronic effects of the attached phenolic and tolyl groups.
Nucleophilic reactions can also occur. The phenoxide ion is a strong nucleophile and can participate in Williamson ether synthesis to form ethers. uomustansiriyah.edu.iq Esterification of the phenolic hydroxyl group is another common nucleophilic acyl substitution reaction. arkat-usa.org While direct esterification with carboxylic acids can be challenging due to the lower nucleophilicity of phenols compared to alcohols, the reaction can be facilitated using more reactive acid derivatives like anhydrides or acyl halides, or by using specific activating agents. arkat-usa.orggoogle.com
The vinyl group itself is not typically a primary site for nucleophilic attack unless activated by a strongly electron-withdrawing group. However, in the context of certain transition-metal-catalyzed reactions, nucleophilic attack on the vinyl moiety can be achieved.
Cycloaddition Reactions with this compound as Substrate or Precursor
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. wikipedia.org The vinyl group of this compound can act as a dienophile in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. wikipedia.org In such a reaction, the vinylphenol would react with a conjugated diene to form a six-membered ring. The reactivity of the vinyl group as a dienophile is enhanced if it is attached to electron-withdrawing groups; however, the electron-donating nature of the phenol and tolyl groups might make it less reactive in normal-demand Diels-Alder reactions. openstax.org Conversely, it could potentially participate in inverse-electron-demand Diels-Alder reactions where the diene is electron-deficient.
The phenol ring itself can also participate in cycloaddition reactions, although this is less common and often requires harsh conditions or specific catalytic systems. For instance, dearomative cycloadditions can occur under photochemical or metal-catalyzed conditions.
While specific examples of cycloaddition reactions involving this compound are not extensively documented in the provided search results, the general principles of cycloaddition chemistry suggest its potential as a synthon. For instance, the reaction of vinylphenols with dienes can lead to the formation of complex polycyclic structures. The stereochemistry of the resulting cycloadduct would be influenced by the orientation of the reactants in the transition state, with a preference for the endo product often observed in Diels-Alder reactions. openstax.org
Polymerization Reactions of this compound and its Derivatives
Vinylphenols, including isomers of hydroxystyrene, are important monomers in the production of functional polymers. researchgate.netjst.go.jp These polymers find applications in photoresists, electronics, and as precursors to other materials.
Radical Polymerization Mechanisms and Kinetics
The vinyl group in this compound allows it to undergo radical polymerization. The polymerization is typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). researchgate.netjst.go.jp The mechanism proceeds through the standard steps of initiation, propagation, and termination.
Studies on the radical polymerization of vinylphenol isomers (ortho, meta, and para) have shown that the position of the hydroxyl group influences the polymerization behavior. researchgate.netjst.go.jp For instance, the polymerization of o-vinylphenol often results in polymers with lower molecular weights compared to m- and p-vinylphenol. jst.go.jp This is attributed to a higher chain-transfer to monomer constant for the ortho isomer, where the growing polymer radical can abstract the phenolic hydrogen. researchgate.net
The kinetics of radical polymerization of vinylphenols can be complex. The rate of polymerization for o-hydroxystyrene, for example, has been found to be proportional to the monomer concentration and the initiator concentration to the power of 0.72, suggesting a mixed termination mechanism involving both bimolecular termination of radicals and a significant contribution from chain transfer. researchgate.net
Table 1: Kinetic Data for the Radical Polymerization of o-Hydroxystyrene
| Parameter | Value | Reference |
| Rate Equation | Rp = k[M][I]0.72 | researchgate.net |
| Chain-transfer to Monomer Constant (Cm) | 1.3 x 10-2 | researchgate.net |
| Apparent Activation Energy (Ea) | 21.5 kcal/mol | researchgate.net |
This data is for o-hydroxystyrene and serves as an illustrative example for the potential kinetics of a related compound like this compound.
Copolymerization with Other Monomers
This compound can be copolymerized with other vinyl monomers to tailor the properties of the resulting polymer. Common comonomers include styrene (B11656) and acrylates like methyl methacrylate (B99206). researchgate.netacs.org The copolymerization behavior is described by the monomer reactivity ratios (r1 and r2), which indicate the relative tendency of a growing polymer chain to add its own type of monomer versus the other monomer.
For vinylphenols, the reactivity ratios in copolymerization with styrene and methyl methacrylate have been determined. researchgate.net These values, along with the Alfrey-Price Q-e values, provide insight into the electronic and resonance characteristics of the vinylphenol monomer. researchgate.net For example, the Q-e values for o-hydroxystyrene (Q = 1.41, e = -1.13) are similar to those of p-methoxystyrene, indicating its electron-donating character. researchgate.net
Table 2: Monomer Reactivity Ratios and Q-e Values for the Copolymerization of o-Hydroxystyrene (M1)
| Comonomer (M2) | r1 | r2 | Q1 | e1 | Reference |
| Styrene | 1.15 | 0.45 | 1.41 | -1.13 | researchgate.net |
| Methyl Methacrylate | 0.35 | 0.30 | 1.41 | -1.13 | researchgate.net |
This data is for o-hydroxystyrene and provides a basis for understanding the likely copolymerization behavior of this compound.
Functionalization and Derivatization Strategies for this compound
The phenolic hydroxyl group and the vinyl group of this compound offer multiple sites for functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties.
A common derivatization strategy involves the modification of the phenolic hydroxyl group. For instance, etherification can be achieved through the Williamson ether synthesis, where the corresponding phenoxide reacts with an alkyl halide. uomustansiriyah.edu.iq This approach can be used to introduce various alkyl or aryl ether functionalities. ubc.ca
Esterification of the hydroxyl group is another important functionalization pathway. arkat-usa.org This can be accomplished by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. google.com The resulting phenolic esters can have applications in various fields, including as monomers for polymerization or as intermediates in organic synthesis. google.com For example, p-acetoxystyrene, an ester derivative of p-vinylphenol, is a stable monomer that can be readily polymerized, and the resulting polymer can then be hydrolyzed to poly(p-vinylphenol). google.com
The vinyl group can also be a target for functionalization. For example, hydroboration-oxidation would lead to the corresponding alcohol, while ozonolysis would cleave the double bond to yield an aldehyde or carboxylic acid.
Oxidation and Reduction Chemistry of the Vinylphenol Framework
The vinylphenol framework of this compound is susceptible to both oxidation and reduction reactions. The outcome of these reactions depends on the specific reagents and conditions employed.
Oxidation can target both the phenol ring and the vinyl group. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can oxidize the alkyl (tolyl) side chain of an aromatic ring to a carboxylic acid. libretexts.org Under milder conditions, KMnO4 can oxidize the vinyl group to a diol, though over-oxidation leading to cleavage of the double bond can occur. libretexts.org Phenols themselves can be oxidized to quinones. libretexts.org For instance, phenol can be oxidized to p-benzoquinone. libretexts.org
Reduction reactions can also be performed on the molecule. The vinyl double bond can be readily reduced to a single bond via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) and hydrogen gas. This would convert this compound to 2-(1-(o-Tolyl)ethyl)phenol. Selective reduction of the vinyl group in the presence of the aromatic ring is generally achievable under standard hydrogenation conditions.
The aromatic rings can also be reduced under more forcing conditions, for example, using high-pressure hydrogenation with a rhodium or ruthenium catalyst, to yield the corresponding cyclohexyl derivatives.
Theoretical and Computational Studies of 2 1 O Tolyl Vinyl Phenol
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (HOMO-LUMO)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure of molecules. For a molecule like 2-(1-(o-Tolyl)vinyl)phenol, DFT methods such as B3LYP with a suitable basis set (e.g., 6-31G*) would be utilized to optimize the molecular geometry and calculate key electronic properties.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller HOMO-LUMO gap generally suggests higher reactivity. The spatial distribution of HOMO and LUMO densities would reveal the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.
Interactive Table: Hypothetical Electronic Properties of this compound (Note: The following data is illustrative and not based on actual calculations for the specified compound.)
| Parameter | Hypothetical Value (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
Conformational Analysis and Molecular Dynamics Simulations of this compound
The presence of single bonds in this compound allows for rotational freedom, leading to various possible conformations. Conformational analysis would be performed to identify the most stable three-dimensional arrangements of the molecule. This typically involves systematically rotating the dihedral angles of the key rotatable bonds—specifically the C-C bond connecting the vinyl group to the phenol (B47542) ring and the C-C bond connecting the vinyl group to the tolyl ring—and calculating the potential energy at each step.
Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of this compound in different environments (e.g., in a solvent). By simulating the motion of the atoms over time, MD can reveal the flexibility of the molecule, accessible conformations, and potential intramolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structure verification. For this compound, the following spectroscopic properties would typically be calculated:
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations using DFT can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra are invaluable for assigning experimental signals and confirming the molecular structure.
Vibrational Spectroscopy (IR and Raman): By calculating the harmonic vibrational frequencies using DFT, the infrared (IR) and Raman spectra can be predicted. This allows for the assignment of vibrational modes to specific functional groups and motions within the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum. This provides information about the electronic transitions within the molecule.
Interactive Table: Hypothetical Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and not based on actual calculations for the specified compound.)
| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |
|---|---|---|
| ¹³C NMR | Chemical Shift (C-OH) | 155 ppm |
| IR | O-H Stretch Frequency | 3600 cm⁻¹ |
Modeling of Reaction Pathways, Transition States, and Energy Profiles
Computational chemistry is a powerful tool for investigating reaction mechanisms. For the synthesis of this compound, for instance, via a Wittig-type reaction, computational modeling could be used to map out the entire reaction pathway. This involves identifying the structures of reactants, intermediates, transition states, and products.
By calculating the energies of these species, a potential energy surface can be constructed, providing the activation energies for each step of the reaction. The transition state, which is the highest energy point along the reaction coordinate, is of particular interest as it governs the reaction rate. Locating and characterizing transition states allows for a detailed understanding of the reaction mechanism at a molecular level.
Structure-Reactivity Relationship Prediction for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. For derivatives of this compound, this would involve calculating a variety of molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment, HOMO-LUMO energies), steric (e.g., molecular volume, surface area), or topological.
By correlating these descriptors with experimentally determined activities or properties for a set of derivatives, a predictive model can be developed. Such a model would be valuable for designing new derivatives of this compound with desired properties, for example, enhanced antioxidant activity or specific electronic characteristics, by suggesting which structural modifications are most likely to lead to the desired outcome.
Exploration of Potential Applications of 2 1 O Tolyl Vinyl Phenol in Chemical Science and Technology Non Clinical
Development of Polymeric Materials from 2-(1-(o-Tolyl)vinyl)phenol
The presence of a vinyl group on the this compound molecule is a key feature that enables its participation in polymerization reactions. This opens the door to creating a new class of vinyl polymers, poly(this compound), with properties influenced by its bulky, substituted backbone. The development of such polymers can be considered in the context of both thermoplastic and thermosetting systems.
Thermoplastics and Thermosets
Thermoplastics: The polymerization of the vinyl group in this compound can lead to the formation of long-chain thermoplastic polymers. This process is analogous to the polymerization of other vinylphenols, such as 4-vinylphenol (B1222589), which yields poly(4-vinylphenol) (PVP), a thermoplastic polymer with a high glass transition temperature and strong hydrogen bonding capabilities. polysciences.com Similarly, research on 2-methoxy-4-vinylphenol (B128420) (MVP), a monomer derived from biomass, has demonstrated its successful polymerization via radical polymerization to form functional thermoplastics. mdpi.comnih.gov The resulting homopolymers and copolymers of MVP derivatives exhibit a range of thermal properties suitable for various applications, including potential replacements for polystyrene in coatings. mdpi.com For poly(this compound), the bulky o-tolyl group would likely result in a polymer with a high glass transition temperature (Tg) due to restricted chain mobility.
Thermosets: The bifunctionality of this compound (possessing both a vinyl and a phenolic group) allows for its use in creating cross-linked thermosetting materials. One potential pathway involves modifying the monomer to create difunctional molecules that can be cross-linked. For instance, studies with 2-methoxy-4-vinylphenol (MVP) have shown that it can be converted into divinylbenzene (B73037) (DVB)-like monomers, which are then thermally cured with thiol crosslinkers to produce thermosetting films. mdpi.comnih.govresearchgate.net This thiol-ene reaction creates a robust, cross-linked network. Another approach involves leveraging the phenolic hydroxyl group. Phenols are precursors to benzoxazine (B1645224) resins, a class of high-performance thermosets that form through the reaction of a phenol (B47542), a primary amine, and formaldehyde. espublisher.comresearchgate.net The resulting polybenzoxazines are known for their excellent thermal stability, low water absorption, and near-zero curing shrinkage. espublisher.comresearchgate.net The this compound could serve as the phenolic component in such a reaction, leading to a polybenzoxazine with a pendant vinyl group that could be used for subsequent post-curing or functionalization.
| Polymer Type | Monomer Precursor | Key Functional Group(s) | Polymerization/Curing Method | Potential Properties/Applications |
| Thermoplastic | 2-methoxy-4-vinylphenol (MVP) | Vinyl | Radical Polymerization | High Tg, Polystyrene replacement mdpi.comnih.gov |
| Thermoplastic | 4-vinylphenol (PVP) | Vinyl | Free Radical Polymerization | High Tg, Adhesion, Dielectric layer polysciences.comwikipedia.org |
| Thermoset | MVP-derived divinyl monomers | Vinyl | Thiol-ene Curing | Cross-linked films, Coatings mdpi.comresearchgate.net |
| Thermoset | Phenol, Amine, Formaldehyde | Phenol | Ring-opening Polymerization | High thermal stability (Polybenzoxazine) espublisher.comresearchgate.net |
Resins, Adhesives, and Coatings
The phenolic component of this compound is critical for its potential application in resins, adhesives, and coatings. Phenolic resins, such as novolacs and resoles, are widely used in these areas due to their strong adhesion, chemical resistance, and thermal stability. sundow.comdic-global.com Poly(4-vinylphenol) is also noted for its use in adhesives and coatings, benefiting from the strong hydrogen-bonding capability of the phenol group which promotes adhesion to various substrates. polysciences.comwikipedia.org
A polymer derived from this compound could be formulated into resins for composite materials or as a binder in coating formulations. dic-global.com The o-tolyl group would likely enhance the hydrophobicity and solubility of the resin in organic solvents, while the phenolic hydroxyl provides a site for cross-linking with agents like epoxides or isocyanates, a common strategy for curing coating and adhesive formulations. For example, phenol novolac resins are often reacted with epichlorohydrin (B41342) to produce epoxy resins with high cross-linking density and excellent heat and chemical resistance. dic-global.com
Photoresist Materials
In the field of microelectronics, polymers derived from vinylphenols are of significant interest as photoresist materials. Photoresists are light-sensitive materials used in photolithography to transfer circuit patterns onto semiconductor wafers. researchgate.net Poly(4-vinylphenol) (PVP) is a well-established binder resin for photoresists, particularly for deep-UV (DUV) applications. wikipedia.orgresearchgate.netacs.org Its aromatic structure provides good plasma etch resistance, while the phenolic hydroxyl groups impart aqueous base solubility, which is crucial for the development of the resist image.
A polymer based on this compound could be a candidate for photoresist formulations. Its aromatic character would contribute to the necessary etch durability. The phenolic group would provide the required functionality for solubility switching, a key mechanism in chemically amplified resists. researchgate.net The bulky o-tolyl group could influence the polymer's dissolution characteristics, potentially offering a means to fine-tune the contrast and resolution of the lithographic process. A market analysis report indicates that 4-vinylphenol is a crucial component for high-resolution lithographic materials, a market segment driven by the continuous advancement in electronic devices. medium.com
Integration into Organic Electronic and Optoelectronic Materials
The conjugated system within this compound, which resembles a tri-substituted stilbene (B7821643), suggests its potential for use in organic electronic and optoelectronic applications where photophysical and nonlinear optical properties are paramount.
Aggregation-Induced Emission Applications
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive molecules (luminogens) are induced to emit light upon aggregation. nih.gov This effect is the opposite of the common aggregation-caused quenching (ACQ) seen in many traditional dyes. The archetypal AIE luminogen is tetraphenylethylene (B103901) (TPE), a molecule whose phenyl rotors can undergo low-frequency rotational motions in solution, providing a non-radiative pathway for the excited state to decay. nih.gov In the aggregated state, these intramolecular rotations are physically restricted, which blocks the non-radiative channel and activates the radiative decay pathway, resulting in strong fluorescence.
This compound is a structural analogue of TPE. It possesses a core ethylene (B1197577) stator with multiple aromatic rotors (one phenyl and one o-tolyl group attached to the same vinyl carbon, and a hydroxyphenyl group). It is hypothesized that in a dilute solution, the free rotation of these aromatic rings would efficiently quench fluorescence. However, upon aggregation in a poor solvent or in the solid state, the physical constraints would restrict these rotations, potentially leading to strong AIE activity. The development of TPE analogues by replacing phenyl rings with other groups, such as pyridine, has been shown to be an effective strategy for expanding the library of AIE-active materials. rsc.org
| AIE Luminogen | Core Structure | Key Feature | Emission Behavior | Potential Application |
| Tetraphenylethylene (TPE) | Tetra-substituted ethylene | Phenyl rotors | Non-emissive in solution, highly emissive in aggregate state nih.gov | Fluorescent probes, bio-imaging rsc.orgacs.org |
| Pyridyl-TPE analogues | Tetra-substituted ethylene | Pyridine and phenyl rotors | AIE activity with modulated electronic properties rsc.org | Chemical sensors rsc.org |
| This compound | Tri-substituted ethylene | Phenyl, o-tolyl, hydroxyphenyl rotors | Hypothesized AIE activity due to restricted intramolecular rotation | Novel fluorescent materials, sensors |
Nonlinear Optical (NLO) Properties
Materials with second-order nonlinear optical (NLO) properties are crucial for technologies like frequency doubling (second-harmonic generation, SHG) and electro-optic switching. ias.ac.in A key requirement for a large molecular NLO response (hyperpolarizability, β) is a structure with a π-conjugated system linking an electron donor (D) and an electron acceptor (A) group. Stilbene derivatives, which feature a D-π-A architecture, are a widely studied class of organic NLO materials. ias.ac.injyu.firsc.org
The molecular structure of this compound contains a stilbene-like conjugated backbone. The phenolic hydroxyl group can function as an electron donor. While the molecule lacks a strong, classical electron acceptor group like a nitro group, the asymmetry of the electronic structure could still give rise to a non-zero hyperpolarizability. Studies on various stilbene derivatives show that the magnitude of the NLO response is highly sensitive to the nature and position of substituent groups. ias.ac.inrsc.org Therefore, it is plausible that this compound could exhibit NLO properties, and its performance could be further enhanced through chemical modification, for example, by introducing a strong electron-acceptor group at the para-position of the vinyl-side phenyl ring to create a more effective D-π-A system.
| Compound Class | π-Conjugated Bridge | Donor/Acceptor Groups | Key NLO Property |
| Stilbene Derivatives | Ethylene | Varied (e.g., -NH2, -NO2) | Second-Harmonic Generation jyu.firsc.org |
| Azobenzene Derivatives | Azo (-N=N-) | Varied | First Hyperpolarizability (β) ias.ac.inrsc.org |
| This compound | Ethylene | Donor: -OH | Potential for NLO activity |
Applications in Catalysis and Ligand Design
The structural characteristics of this compound make it a promising candidate for roles in catalysis and as a ligand in organometallic chemistry. The presence of a hydroxyl group and a vinyl moiety attached to an aromatic framework provides multiple coordination points for metal centers, influencing the catalytic activity and selectivity of resulting complexes.
Research into related phenol derivatives highlights the potential of this class of compounds. For instance, electrostatically tuned phenols have been demonstrated as effective organocatalysts for transfer hydrogenation reactions. semanticscholar.org These catalysts, which can operate at low loadings (1–5 mol%), show significant catalytic activity in the preparation of diverse tetrahydroquinoline derivatives under ambient conditions. semanticscholar.org The phenolic hydroxyl group is crucial for this catalytic activity, acting as a driving force for the activation of substrates like quinoline. semanticscholar.org Kinetic studies have revealed that electrostatically tuned phenol catalysts can be significantly faster than their uncharged counterparts. semanticscholar.org
In the realm of metal-catalyzed reactions, nickel complexes featuring various ligands, including those with o-tolyl groups, have been synthesized and studied for their catalytic behavior. For example, complexes of the type trans-[NiX(Ar)(PPh3)2], where Ar can be an o-tolyl group, serve as precursors for phenoxy-imine or related nickel complexes. researchgate.net These complexes, when activated, have shown activity as catalysts for the oligomerization or polymerization of ethylene. researchgate.net
The design of ligands is a critical aspect of modern transition metal catalysis, as ligands can modulate the reactivity and selectivity of a metal catalyst. nih.gov The development of nickel catalysts has benefited from ligand design to control side reactions. For instance, the steric bulk of certain ligand frameworks can prevent dimerization and other unwanted side reactions. acs.org While direct studies on this compound as a ligand are not extensively detailed in the provided results, the principles of ligand design suggest its potential. The combination of the phenolic oxygen and the vinyl group's π-system could allow for chelation to a metal center, creating a stable complex. The steric and electronic properties of the o-tolyl group would further influence the coordination environment around the metal, potentially leading to unique catalytic properties.
The table below summarizes the types of catalytic systems and their applications where phenol derivatives and o-tolyl-containing ligands have been investigated.
| Catalyst/Ligand System | Application | Key Findings |
| Electrostatically Tuned Phenols | Transfer hydrogenation of N-arenes | High catalytic activity at low catalyst loading under ambient conditions. The phenolic OH group is essential for activity. semanticscholar.org |
| Nickel(II) Complexes with o-Tolyl groups | Ethylene oligomerization/polymerization | Serve as precursors for active catalysts upon activation. researchgate.net |
| Nickel(II) Complexes with Bidentate Ligands | Photochemistry | Ligand design is crucial for controlling side reactivity and promoting desired transformations. acs.org |
Utility as Chemical Building Blocks for Complex Organic Synthesis
The molecular architecture of this compound positions it as a valuable building block in the synthesis of more complex organic structures. The reactive sites—the phenolic hydroxyl group, the vinyl double bond, and the aromatic rings—offer multiple avenues for chemical modification and elaboration.
Phenol derivatives are recognized as important building blocks in organic synthesis. rsc.org For instance, o-alkynylphenols are used as starting materials in palladium-catalyzed tandem cycloannulative-alkenylation reactions to construct 3-(vinylsulfonyl)benzoheterole derivatives. acs.org This highlights the utility of the phenol moiety as a handle for directing complex cyclization reactions.
The vinyl group is another key functional group that enables a wide array of synthetic transformations. acs.org It can participate in reactions such as dihydroxylation, carbofunctionalization, and various cross-coupling reactions. acs.org The presence of a vinyl group in a molecule opens up numerous possibilities for diversification. For example, vinyl groups can be transformed into other functional groups or used to extend the carbon skeleton of a molecule.
The combination of these functional groups in this compound allows for its use in multi-step synthetic sequences. For example, the phenolic hydroxyl group can be protected, allowing for selective reaction at the vinyl group. Subsequently, the protecting group can be removed, and the phenol can be functionalized. Alternatively, the phenol can be converted to a triflate, which can then undergo palladium-catalyzed reduction, effectively removing the hydroxyl group if desired. orgsyn.org
The following table outlines the potential synthetic transformations for the different functional moieties of this compound, demonstrating its versatility as a chemical building block.
| Functional Moiety | Potential Synthetic Transformations |
| Phenolic Hydroxyl | Etherification, Esterification, Conversion to triflate for cross-coupling or reduction orgsyn.org |
| Vinyl Group | Dihydroxylation, Epoxidation, Hydrogenation, Hydroamination, Metathesis, Heck-type arylation, Cycloaddition acs.org |
| Aromatic Rings | Electrophilic aromatic substitution (e.g., halogenation, nitration, Friedel-Crafts reactions) |
Future Research Directions and Emerging Challenges in 2 1 O Tolyl Vinyl Phenol Chemistry
Development of Novel and Efficient Synthetic Routes
The synthesis of 2-(1-(o-tolyl)vinyl)phenol, for which specific literature is sparse, can be approached by adapting established methodologies for vinylphenol production. The development of novel, efficient, and selective synthetic routes is a primary area for future research. Key challenges lie in achieving high yields and regioselectivity, avoiding polymerization of the vinylphenol product, and utilizing cost-effective and environmentally benign reagents. Several classical and modern synthetic strategies hold promise.
The Wittig reaction represents a robust method for olefination. lumenlearning.compressbooks.pubtotal-synthesis.comwikipedia.org This approach would likely involve the reaction of a phosphorus ylide, generated from an o-tolyl phosphonium (B103445) salt, with 2-hydroxyacetophenone. A significant advantage of the Wittig reaction is the unambiguous placement of the double bond. pressbooks.pub However, the stoichiometry of the reaction, often requiring strong bases like n-butyllithium for ylide generation and producing triphenylphosphine (B44618) oxide as a byproduct, presents challenges in terms of atom economy and purification. lumenlearning.comtotal-synthesis.com
Grignard reactions offer another classical carbon-carbon bond formation strategy. organic-chemistry.org The synthesis could be envisioned through the addition of an o-tolylmagnesium halide to 2-hydroxyacetophenone, followed by a dehydration step to furnish the vinyl group. organic-chemistry.orgacs.org While Grignard reagents are powerful nucleophiles, their high reactivity can lead to side reactions, and the strongly basic conditions might be incompatible with the acidic phenolic proton, necessitating a protection-deprotection sequence. organic-chemistry.orgresearchgate.net
The Peterson olefination provides an alternative to the Wittig reaction, utilizing α-silyl carbanions. acs.orgacs.org This method can offer advantages in terms of the stereochemical control of the resulting alkene and the ease of removal of the siloxane byproduct. A potential route involves the reaction of the Grignard reagent of (trimethylsilyl)methyl chloride with 2-hydroxyacetophenone, followed by acid- or base-catalyzed elimination. acs.org
Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, have become indispensable tools in modern organic synthesis for their functional group tolerance and catalytic nature. iitk.ac.inresearchgate.net A plausible Suzuki coupling strategy for this compound could involve the reaction of a protected 2-halophenol bearing a vinyl group with an o-tolylboronic acid, or conversely, a protected 2-(1-halovinyl)phenol with an o-tolylboronic acid. The development of a one-pot or tandem reaction sequence would be a significant advancement.
More direct approaches, such as the hydroarylation of alkynes , are also highly attractive. A B(C₆F₅)₃-catalyzed hydroarylation of a terminal alkyne with a phenol (B47542) could selectively yield 2-gem-vinylphenols under mild conditions. bohrium.com Applying this to o-tolylacetylene and phenol, or a related substituted phenol, could provide a direct and atom-economical route to the target molecule.
Below is a table summarizing potential synthetic routes for this compound.
| Synthetic Route | Key Reactants | Potential Advantages | Potential Challenges |
| Wittig Reaction | 2-Hydroxyacetophenone, (o-Tolyl)triphenylphosphonium halide | Fixed double bond location pressbooks.pub | Stoichiometric byproduct, strong base required lumenlearning.comtotal-synthesis.com |
| Grignard Reaction | 2-Hydroxyacetophenone, o-Tolylmagnesium halide | Readily available starting materials | Requires protection of phenolic -OH, potential side reactions organic-chemistry.orgresearchgate.net |
| Peterson Olefination | 2-Hydroxyacetophenone, α-Silyl carbanion derived from an o-tolyl precursor | Mild conditions, easy byproduct removal | Stereoselectivity can be dependent on workup conditions |
| Suzuki-Miyaura Coupling | Protected 2-halophenol derivative, o-Tolylboronic acid (or vice versa) | High functional group tolerance, catalytic | Requires pre-functionalized substrates, protecting groups |
| Hydroarylation | Phenol, o-Tolylacetylene | Atom-economical, direct C-H functionalization bohrium.com | Regioselectivity control, catalyst sensitivity |
Future efforts in this domain should focus on optimizing these routes, exploring new catalytic systems (e.g., other transition metals or organocatalysts), and developing continuous-flow processes to enhance safety and scalability. acs.orgacs.org
Advanced Mechanistic Elucidations for Complex Transformations
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new transformations. For this compound, mechanistic studies of its formation and subsequent reactions are largely unexplored. Future research should employ a combination of experimental techniques (e.g., kinetic analysis, isotopic labeling, in-situ spectroscopy) and computational modeling (e.g., Density Functional Theory - DFT) to elucidate the intricate pathways of its synthesis and reactivity.
Palladium-catalyzed reactions, which are highly relevant for the synthesis of vinylphenols, often involve complex catalytic cycles. For instance, in a potential Suzuki-Miyaura coupling, the mechanism would involve oxidative addition, transmetalation, and reductive elimination steps. Understanding the rate-determining step and the influence of ligands and additives on each elementary step is critical for catalyst development. Similarly, for palladium-catalyzed cyclization or etherification reactions involving the vinylphenol moiety, the mechanism could proceed through intermediates like π-allyl palladium complexes. frontiersin.orgnih.gov Elucidating the factors that control regioselectivity (e.g., linear vs. branched products) in such reactions is a significant challenge. frontiersin.org
The generation of ortho-quinone methide intermediates from 2-vinylphenols via palladium catalysis is another area ripe for mechanistic investigation. nih.gov These highly reactive species can participate in various cycloaddition and nucleophilic addition reactions. A detailed understanding of the formation of the ortho-quinone methide from this compound and its subsequent reaction pathways would enable the development of novel cascade reactions for the synthesis of complex heterocyclic scaffolds. nih.gov
Furthermore, the mechanism of potential polymerization reactions of this compound, both radical and cationic, warrants investigation. The steric hindrance imposed by the o-tolyl group and the electronic effects of the phenol and tolyl substituents will likely have a profound impact on the polymerization kinetics and the properties of the resulting polymer.
Exploration of New Transformative Reactions and Derivatization Pathways
The bifunctional nature of this compound, possessing both a reactive vinyl group and a nucleophilic/acidic phenol group, makes it a versatile building block for further chemical transformations. A key future direction is the exploration of novel reactions that exploit this dual reactivity to construct diverse and complex molecular architectures.
The vinyl group can participate in a wide array of reactions. For instance, cycloaddition reactions , such as the Diels-Alder reaction, could be employed to construct polycyclic systems. The development of enantioselective variants of these reactions would be of particular interest. Additionally, the vinyl moiety is susceptible to various addition reactions , including hydrogenation, halogenation, and hydroboration-oxidation, providing access to a range of saturated and functionalized derivatives.
The phenolic hydroxyl group can be readily derivatized through etherification and esterification reactions. Palladium-catalyzed allylic etherification using reagents like vinyl ethylene (B1197577) carbonate could be explored to introduce further unsaturated moieties. frontiersin.orgnih.gov The synthesis of novel monomers for polymer applications could be achieved by introducing polymerizable groups, such as acrylates or methacrylates, at the phenolic position.
The aromatic ring itself presents opportunities for electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the hydroxyl and the vinyltolyl groups will govern the regioselectivity of these substitutions, leading to a variety of substituted derivatives with potentially interesting properties.
A particularly exciting avenue is the development of cascade or tandem reactions that leverage the proximity of the vinyl and phenol groups. For example, an intramolecular cyclization could be triggered to form benzofuran (B130515) or chromane (B1220400) derivatives, which are common motifs in biologically active compounds and natural products. rsc.org Palladium-catalyzed oxidative cyclocarbonylation of 2-vinylphenols to form coumarins is a known transformation that could be applied to this compound. mdpi.comorganic-chemistry.org
The table below outlines potential derivatization pathways for this compound.
| Reactive Site | Reaction Type | Potential Reagents/Conditions | Resulting Structure/Functionality |
| Vinyl Group | Cycloaddition | Dienes (e.g., cyclopentadiene) | Polycyclic frameworks |
| Vinyl Group | Epoxidation | m-CPBA, H₂O₂ | Epoxide derivatives |
| Vinyl Group | Hydroformylation | CO, H₂, Rh/Co catalyst | Aldehyde derivatives |
| Phenolic -OH | Etherification | Alkyl halides, Williamson ether synthesis | Aryl ethers |
| Phenolic -OH | Esterification | Acyl chlorides, anhydrides | Aryl esters |
| Aromatic Ring | Electrophilic Substitution | HNO₃/H₂SO₄, Br₂, Acyl chloride/AlCl₃ | Substituted aromatic derivatives |
| Tandem (Vinyl + Phenol) | Cyclization | Pd-catalysis, acid/base catalysis | Benzofurans, Chromanes |
Systematic exploration of these transformative reactions will undoubtedly expand the chemical space accessible from this compound and pave the way for the discovery of new functional molecules.
Expansion of Non-Clinical Application Domains in Materials Science and Chemical Engineering
The unique chemical structure of this compound suggests its potential utility in various non-clinical applications, particularly in materials science and chemical engineering. Future research should focus on harnessing its properties to create novel polymers, coatings, and functional materials.
As a vinyl-containing phenol, this compound can serve as a monomer for the synthesis of specialty polymers. The presence of the phenolic hydroxyl group can enhance properties such as thermal stability, flame retardancy, and adhesion. The bulky o-tolyl group would likely influence the polymer's glass transition temperature (Tg), solubility, and mechanical properties. Poly(this compound) could find applications as a high-performance thermoset resin or as a component in polymer blends and composites. The related monomer, 2-methoxy-4-vinylphenol (B128420), has been investigated as a bio-based precursor for thermoplastics and thermosets. mdpi.com
The phenolic moiety also makes this compound a candidate for use in coatings and adhesives . Phenolic resins are known for their excellent chemical resistance and durability. Polymers or oligomers derived from this compound could be formulated into protective coatings with enhanced performance characteristics.
Furthermore, the compound could act as a stabilizer or antioxidant in various materials. Phenolic compounds are well-known radical scavengers, and incorporating this functionality into a polymer backbone or using it as an additive could improve the long-term stability of plastics, rubbers, and other organic materials against oxidative degradation.
In chemical engineering, this compound could be utilized as a platform chemical for the synthesis of more complex molecules. Its derivatization can lead to a variety of specialty chemicals, such as ligands for catalysis, building blocks for organic electronics, or precursors for agrochemicals and dyestuffs.
Further Integration with Sustainable Chemistry Paradigms and Principles
The principles of sustainable or "green" chemistry provide an essential framework for future research on this compound. The goal is to develop processes that are not only efficient and selective but also environmentally benign.
A primary focus should be on the use of renewable feedstocks . While the synthesis of this compound would traditionally rely on petroleum-derived starting materials, future research could explore pathways from bio-based resources. For example, lignin (B12514952), a major component of biomass, is a rich source of phenolic compounds. mdpi.com Developing methods to convert lignin-derived phenols into the necessary precursors for this compound synthesis would be a significant step towards sustainability. The biotransformation of lignin into 4-vinylphenol (B1222589) derivatives is an area of active research.
The development of catalytic rather than stoichiometric processes is a cornerstone of green chemistry. As discussed in Section 8.1, palladium-catalyzed cross-coupling and hydroarylation reactions are promising routes. Future work should aim to improve catalyst efficiency (turnover number and turnover frequency), enable catalyst recycling (e.g., through heterogenization), and replace precious metal catalysts like palladium with more abundant and less toxic alternatives such as iron, copper, or nickel.
Atom economy is another critical principle. Synthetic routes that maximize the incorporation of reactant atoms into the final product are preferred. Direct C-H functionalization and addition reactions are inherently more atom-economical than substitution reactions that generate stoichiometric byproducts.
The choice of solvents and reaction conditions also plays a crucial role. Future research should prioritize the use of greener solvents (e.g., water, supercritical CO₂, or bio-derived solvents) and minimize energy consumption by developing reactions that proceed under mild conditions (ambient temperature and pressure).
Finally, the entire lifecycle of this compound and its derived materials should be considered, from the sourcing of raw materials to the end-of-life of the products. Designing polymers that are recyclable or biodegradable would be a key aspect of integrating this chemistry into a circular economy model.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
